molecular formula C8H8FNO B3320552 1-(5-Fluoropyridin-3-yl)propan-1-one CAS No. 1251334-09-4

1-(5-Fluoropyridin-3-yl)propan-1-one

Cat. No.: B3320552
CAS No.: 1251334-09-4
M. Wt: 153.15
InChI Key: UFJUVCJLOQFDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound features a fluorine atom attached to the pyridine ring, which imparts unique chemical properties. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-yl)propan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with propanone under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)propan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
  • 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Comparison: 1-(5-Fluoropyridin-3-yl)propan-1-one is unique due to the presence of the fluorine atom on the pyridine ring, which imparts distinct chemical properties compared to its analogs. For instance, the bromine-substituted analog may exhibit different reactivity and biological activity due to the larger atomic size and different electronegativity of bromine compared to fluorine .

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJUVCJLOQFDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-3-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(5-Fluoropyridin-3-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-(5-Fluoropyridin-3-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(5-Fluoropyridin-3-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(5-Fluoropyridin-3-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.